molecular formula C21H30N7O17P3 B057101 NADPH CAS No. 53-57-6

NADPH

Cat. No.: B057101
CAS No.: 53-57-6
M. Wt: 745.4 g/mol
InChI Key: ACFIXJIJDZMPPO-NNYOXOHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor used in anabolic reactions, which are processes that build up molecules in living organisms. It is the reduced form of nicotinamide adenine dinucleotide phosphate (NADP+), and it plays a significant role in transferring electrons and hydrogen atoms in various biochemical reactions. This compound is essential for the synthesis of fatty acids, cholesterol, and nucleotides, and it is also involved in protecting cells from oxidative damage by regenerating antioxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate can be synthesized from nicotinamide adenine dinucleotide (NAD+) through the action of NAD+ kinase, which adds a phosphate group to the 2’ position of the ribose ring that carries the adenine moiety . This reaction typically occurs in the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors.

Industrial Production Methods

In industrial settings, nicotinamide adenine dinucleotide phosphate is often produced using microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate. These bacteria are cultured in large bioreactors, and the compound is extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide phosphate primarily undergoes redox reactions, where it acts as a reducing agent by donating electrons and hydrogen atoms. It is involved in various biochemical pathways, including the Calvin cycle in photosynthesis and the pentose phosphate pathway in cellular metabolism .

Common Reagents and Conditions

In redox reactions, nicotinamide adenine dinucleotide phosphate is often used alongside enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase. These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH levels .

Major Products Formed

The major products formed from the reactions involving nicotinamide adenine dinucleotide phosphate include reduced forms of various biomolecules, such as glutathione, fatty acids, and nucleotides. These products are essential for cellular growth, repair, and defense against oxidative stress .

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various chemical reactions, including the synthesis of complex organic molecules.

    Biology: It plays a crucial role in cellular metabolism, photosynthesis, and the detoxification of reactive oxygen species.

    Medicine: It is involved in the biosynthesis of fatty acids and cholesterol, making it a target for drug development in treating metabolic disorders and cardiovascular diseases.

    Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate exerts its effects by acting as a cofactor for various enzymes involved in redox reactions. It donates electrons and hydrogen atoms to these enzymes, facilitating the reduction of substrates. The molecular targets of nicotinamide adenine dinucleotide phosphate include enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase, which are involved in the pentose phosphate pathway and photosynthesis, respectively .

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide phosphate is often compared with nicotinamide adenine dinucleotide (NADH), another important cofactor in cellular metabolism. While both compounds are involved in redox reactions, they have distinct roles:

Other similar compounds include flavin adenine dinucleotide (FADH2) and ubiquinone (coenzyme Q10), which also participate in redox reactions but have different roles and specificities in cellular metabolism .

By understanding the unique properties and functions of nicotinamide adenine dinucleotide phosphate, researchers can better harness its potential in various scientific and industrial applications.

Properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFIXJIJDZMPPO-NNYOXOHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N7O17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018921
Record name NADPH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name NADPH
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53-57-6, 2646-71-1
Record name NADPH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NADPH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NADPH
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name NADPH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydronicotinamide-adenine dinucleotide phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, REDUCED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381Q4X082D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NADPH
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NADPH
Reactant of Route 2
Reactant of Route 2
NADPH
Reactant of Route 3
NADPH
Reactant of Route 4
Reactant of Route 4
NADPH
Reactant of Route 5
NADPH
Reactant of Route 6
NADPH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.